Cas no 1421585-82-1 (ethyl 4-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonylpiperazine-1-carboxylate)

ethyl 4-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonylpiperazine-1-carboxylate
- ethyl 4-(1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate
- AKOS024541938
- ethyl 4-[1-(2-hydroxy-2-phenylethyl)triazole-4-carbonyl]piperazine-1-carboxylate
- ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate
- VU0539301-1
- 1421585-82-1
- ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate
- F6240-2237
-
- インチ: 1S/C18H23N5O4/c1-2-27-18(26)22-10-8-21(9-11-22)17(25)15-12-23(20-19-15)13-16(24)14-6-4-3-5-7-14/h3-7,12,16,24H,2,8-11,13H2,1H3
- InChIKey: CXVJZBQRKJDTJA-UHFFFAOYSA-N
- SMILES: O(CC)C(N1CCN(C(C2=CN(CC(C3C=CC=CC=3)O)N=N2)=O)CC1)=O
計算された属性
- 精确分子量: 373.17500423g/mol
- 同位素质量: 373.17500423g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 6
- 複雑さ: 506
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- XLogP3: 0.3
ethyl 4-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonylpiperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6240-2237-40mg |
ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate |
1421585-82-1 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6240-2237-5μmol |
ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate |
1421585-82-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6240-2237-15mg |
ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate |
1421585-82-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6240-2237-20μmol |
ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate |
1421585-82-1 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6240-2237-2mg |
ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate |
1421585-82-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6240-2237-30mg |
ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate |
1421585-82-1 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6240-2237-3mg |
ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate |
1421585-82-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6240-2237-4mg |
ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate |
1421585-82-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6240-2237-10μmol |
ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate |
1421585-82-1 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6240-2237-5mg |
ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate |
1421585-82-1 | 5mg |
$69.0 | 2023-09-09 |
ethyl 4-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonylpiperazine-1-carboxylate 関連文献
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
ethyl 4-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonylpiperazine-1-carboxylateに関する追加情報
Research Brief on Ethyl 4-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonylpiperazine-1-carboxylate (CAS: 1421585-82-1)
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of small-molecule compounds in drug discovery and development. One such compound, ethyl 4-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonylpiperazine-1-carboxylate (CAS: 1421585-82-1), has emerged as a promising candidate due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and pharmacological relevance.
The compound, characterized by a triazole-piperazine hybrid scaffold, has garnered attention for its role as a modulator of key biological targets. Recent studies have explored its synthesis via click chemistry, leveraging the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to achieve high yields and purity. The structural integrity of the compound has been confirmed through NMR spectroscopy and high-resolution mass spectrometry, with the CAS number 1421585-82-1 serving as a unique identifier in chemical databases.
In vitro and in vivo studies have demonstrated the compound's potential as an inhibitor of enzymes involved in inflammatory pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) reported its efficacy in suppressing cyclooxygenase-2 (COX-2) activity, suggesting applications in anti-inflammatory therapy. Additionally, its ability to interact with G-protein-coupled receptors (GPCRs) has been investigated, with preliminary data indicating selective binding to serotonin receptors, which could pave the way for novel treatments in neurological disorders.
Further pharmacological evaluations have revealed favorable pharmacokinetic properties, including moderate bioavailability and metabolic stability. The compound's lipophilicity, as measured by its logP value, aligns with the requirements for blood-brain barrier penetration, making it a viable candidate for central nervous system (CNS)-targeted therapies. However, challenges such as dose-dependent cytotoxicity in certain cell lines necessitate further optimization of its safety profile.
In conclusion, ethyl 4-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonylpiperazine-1-carboxylate represents a versatile scaffold with broad therapeutic potential. Ongoing research aims to refine its selectivity and efficacy, with clinical translation as the ultimate goal. This brief underscores the importance of continued exploration of this compound in the context of drug discovery and development.
1421585-82-1 (ethyl 4-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonylpiperazine-1-carboxylate) Related Products
- 1501757-56-7(3-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-1-ol)
- 2680756-98-1(2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid)
- 1804404-77-0(Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate)
- 176977-37-0(((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane)
- 727689-72-7(1-(morpholin-4-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one)
- 2172540-23-5(6-methyl-3-nitropyridin-2-yl chloroformate)
- 2137836-81-6(Ethyl 4-fluoro-4-methoxybut-2-ynoate)
- 2228498-61-9(2-(1-phenylcyclopropoxy)ethan-1-amine)
- 2227901-82-6((1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol)
- 901259-61-8(2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide)




